Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate
Description
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate is a piperidine derivative featuring a methylcarbamoyl group at the 1-position and an ethyl ester at the 4-carboxylate position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing amides or carboxylic acids via hydrolysis.
Properties
CAS No. |
67626-47-5 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-3-15-9(13)8-4-6-12(7-5-8)10(14)11-2/h8H,3-7H2,1-2H3,(H,11,14) |
InChI Key |
XTBGRJARFVTQPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of piperidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine derivatives .
Scientific Research Applications
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or agonist of certain enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at the Piperidine 1-Position
The biological and physicochemical properties of piperidine-4-carboxylate derivatives are highly dependent on substituents at the 1-position. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., chloropyridazinyl ): Increase stability and may enhance binding to electrophilic enzyme pockets.
- Bulkier Substituents (e.g., morpholinopyrimidinyl ): Improve selectivity for specific targets (e.g., bacterial enzymes) but reduce solubility.
- Carbamoyl Variations : Methylcarbamoyl offers a balance between hydrophilicity and steric bulk compared to phenylcarbamoyl .
Modifications at the 4-Carboxylate Position
The ethyl ester at the 4-position is often hydrolyzed to a carboxylic acid or converted to amides for enhanced bioactivity:
Key Observations :
Key Observations :
Key Observations :
- Antibacterial Agents: Morpholinopyrimidinyl derivatives show sub-micromolar potency against tuberculosis .
- Enzyme Inhibitors: Carbonic anhydrase inhibitors with phenylcarbamoyl groups exhibit nanomolar activity .
Biological Activity
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the findings related to its biological activity, including its mechanisms of action, efficacy in various biological assays, and implications for drug development.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The structure can be represented as follows:
Where represent the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
The biological activity of this compound has been explored primarily through its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of specific enzymes involved in disease processes.
- Inhibition of Enzymatic Activity : Studies have demonstrated that compounds similar to this compound exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Properties : Some derivatives have shown significant antioxidant activity by inhibiting lipid peroxidation and reducing oxidative stress markers. This is particularly relevant in conditions characterized by oxidative damage .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, with some studies indicating a reduction in edema in animal models .
Efficacy in Biological Assays
The efficacy of this compound has been assessed through various biological assays:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds have been reported, indicating their potency against specific targets. For example, compounds with similar structures have shown IC50 values ranging from low micromolar to nanomolar concentrations against AChE .
- Case Studies : In a study focused on piperidine derivatives, several compounds demonstrated significant inhibition of AChE with IC50 values as low as 47 μM, suggesting that modifications to the piperidine core can enhance biological activity .
Comparative Analysis
To further understand the biological activity of this compound, a comparative analysis with other related compounds is useful:
| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity Description |
|---|---|---|---|
| This compound | Acetylcholinesterase | TBD | Potential AChE inhibitor; further studies needed |
| Nipecotic Acid Derivatives | Acetylcholinesterase | 47 | Significant AChE inhibition; potential for AD treatment |
| Benzoylpiperidine Derivative | MAGL | 0.84 | Notable antiproliferative activity in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
